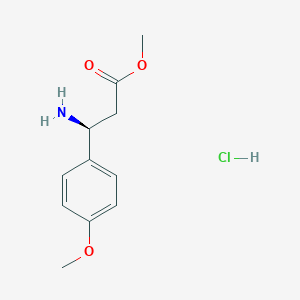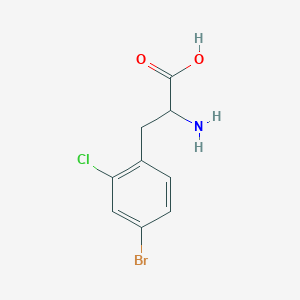
2-Chloro-4-methyl-1,3,5-triazine
概要
説明
2-Chloro-4-methyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s structure consists of a triazine ring substituted with a chlorine atom at the second position and a methyl group at the fourth position. This unique arrangement imparts specific chemical properties that make it valuable in different chemical processes and applications.
作用機序
Target of Action
Triazine derivatives have been known to display important biological properties . For instance, some 1,3,5-triazines are used clinically due to their antitumor properties . They have also been reported to inhibit acetylcholinesterase .
Mode of Action
It’s known that its precursor, 2-chloro-4,6,-dimethoxy-1,3,5-triazine (cdmt), has been used for amide coupling . This suggests that 2-Chloro-4-methyl-1,3,5-triazine might interact with its targets through a similar mechanism.
Biochemical Pathways
Triazine herbicides, including this compound, are known to modify the growth, enzymatic processes, and photosynthesis in plants . They interrupt photosynthesis in leaves by inhibiting the photosystem II . The biodegradation pathways of triazine herbicides involve microbial degradation .
Pharmacokinetics
A study on imamine-1,3,5-triazine derivatives, which are structurally similar to this compound, suggested that these compounds may have the properties of drug candidates .
Result of Action
Some imamine-1,3,5-triazine derivatives have shown potent anti-proliferative activity against certain cancer cells .
Action Environment
Triazine herbicides, including this compound, are major pollutants of soil and water ecosystems due to their extensive use in agriculture . Their persistence in natural bodies of water has led to efforts to degrade them into environmentally compatible compounds .
生化学分析
Biochemical Properties
2-Chloro-4-methyl-1,3,5-triazine, like other triazines, can interact with various enzymes, proteins, and other biomolecules. Chloro-s-triazines, for instance, perform their biocide action inside a plant, inhibiting various biochemical processes, primarily photosynthesis
Cellular Effects
Related triazine compounds have been shown to modify growth, enzymatic processes, and photosynthesis in plants . They also exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .
Molecular Mechanism
It is known that triazine derivatives commonly used for activation of carboxylic acids, particularly for amide synthesis . The mechanism of such coupling is similar to other common amide coupling reactions involving activated carboxylic acids .
Temporal Effects in Laboratory Settings
Related triazine compounds have been shown to have a long half-life, low adsorption in soils, and moderate aqueous solubility . This suggests that this compound may also exhibit similar stability and degradation characteristics.
Metabolic Pathways
It is known that atrazine, a synthetic triazine herbicide, is metabolized by microbial species, suggesting that this compound may also be involved in similar metabolic pathways .
準備方法
The synthesis of 2-Chloro-4-methyl-1,3,5-triazine typically involves the chlorination of 4-methyl-1,3,5-triazine. One common method includes the reaction of 4-methyl-1,3,5-triazine with thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure the selective chlorination at the desired position.
Industrial production methods often involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
2-Chloro-4-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound is susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which can replace the chlorine atom to form corresponding substituted triazines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methyl group, while reducing agents like sodium borohydride can reduce any oxidized forms.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often involve the formation of new bonds between the triazine ring and other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazine, while oxidation might produce a triazine with an oxidized methyl group.
科学的研究の応用
2-Chloro-4-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
類似化合物との比較
2-Chloro-4-methyl-1,3,5-triazine can be compared with other triazine derivatives, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is used as a peptide coupling agent and has applications in organic synthesis. It differs from this compound in its substitution pattern, which affects its reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Known as cyanuric chloride, this compound is widely used in the production of herbicides and disinfectants. Its three chlorine atoms make it more reactive and versatile compared to this compound.
2-Amino-4-methyl-1,3,5-triazine: This derivative has an amino group instead of a chlorine atom, which significantly alters its chemical properties and applications. It is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular applications in chemistry, biology, and industry.
特性
IUPAC Name |
2-chloro-4-methyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c1-3-6-2-7-4(5)8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALTZQPCFRFJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302166 | |
| Record name | 2-Chloro-4-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444666-43-7 | |
| Record name | 2-Chloro-4-methyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444666-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3267114.png)

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267133.png)
![2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267135.png)










